Didodecylmercury
Description
Didodecylmercury (CAS: 10217-68-2) is a dialkylmercury compound with two dodecyl (C₁₂H₂₅) groups bonded to a central mercury atom. It belongs to the organomercury family, characterized by direct carbon-mercury bonds. These compounds are historically significant in organic synthesis and industrial applications but are now heavily regulated due to their extreme toxicity and environmental persistence. This compound’s structure confers unique physicochemical properties, such as high lipophilicity and thermal stability, which distinguish it from shorter-chain or functionalized mercury compounds .
Properties
CAS No. |
10217-68-2 |
|---|---|
Molecular Formula |
C24H50Hg |
Molecular Weight |
539.2 g/mol |
IUPAC Name |
didodecylmercury |
InChI |
InChI=1S/2C12H25.Hg/c2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*1,3-12H2,2H3; |
InChI Key |
SIKMYRLHKSUYRD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[Hg]CCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC[Hg]CCCCCCCCCCCC |
Other CAS No. |
10217-68-2 |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Synonyms |
DIDODECYLMERCURY |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares Didodecylmercury with structurally related organomercury compounds:
Key Observations :
- Chain Length and Physical Properties: Longer alkyl chains (e.g., dodecyl in this compound) reduce volatility and increase lipophilicity compared to shorter-chain analogs like dihexylmercury or dimethylmercury.
- Functional Groups : Methoxyethyl mercury chloride incorporates an ether linkage and chloride ion, enhancing polarity and reactivity compared to purely hydrocarbon-based this compound.
Toxicity and Environmental Impact
- Its low water solubility reduces immediate aquatic toxicity but increases long-term soil contamination risks.
- Dimethylmercury: Notably more hazardous; even µL-scale exposure can be fatal. It readily crosses the blood-brain barrier and degrades into methylmercury, a potent neurotoxin.
- Methoxyethyl Mercury Chloride : The chloride group facilitates ionization, increasing bioavailability and acute toxicity in aqueous environments.
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